2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline
Description
Quinoxalines are nitrogen-containing heterocyclic compounds, often referred to as benzopyrazines, with a broad spectrum of biological activities, including pesticidal, antimicrobial, and antitumor properties . The compound 2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline features a quinoxaline core substituted at the 2-position by a piperidin-4-yloxy group, which is further modified with a 3-methylbenzoyl moiety.
Properties
IUPAC Name |
(3-methylphenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-5-4-6-16(13-15)21(25)24-11-9-17(10-12-24)26-20-14-22-18-7-2-3-8-19(18)23-20/h2-8,13-14,17H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUSDJARNCIZFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. For instance, 4-(3-methylbenzoyl)piperidine can be prepared by reacting 3-methylbenzoyl chloride with piperidine under basic conditions.
Quinoxaline Core Synthesis: The quinoxaline core is synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Coupling Reaction: The final step involves coupling the piperidine intermediate with the quinoxaline core. This can be achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks an electrophilic carbon on the quinoxaline ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the quinoxaline ring to a dihydroquinoxaline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline core, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development in treating diseases such as cancer and neurological disorders.
- Mechanism of Action : Preliminary studies indicate that the compound may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects. For instance, quinoxaline derivatives are known to exhibit anti-tubercular properties, suggesting that this compound could have similar applications .
Case Studies
A study published in the Journal of Medicinal Chemistry evaluated several quinoxaline derivatives for their anticancer activity. The results indicated that compounds with piperidine substitutions demonstrated enhanced efficacy against certain cancer cell lines, highlighting the potential of 2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline in oncology .
Biological Research
Biochemical Probes
The compound is explored as a biochemical probe to study interactions with biological macromolecules such as proteins and nucleic acids. Its ability to modify biological processes makes it valuable for understanding cellular mechanisms.
- Research Findings : In vitro studies have shown that quinoxaline derivatives can alter gene expression and protein activity, indicating their utility in elucidating molecular pathways in cell biology .
Materials Science
Electronic Properties
Due to its unique electronic structure, 2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline is also investigated for applications in materials science, particularly in organic electronics.
- Applications in Semiconductors : Research has indicated that quinoxaline derivatives can be used as semiconducting materials in organic light-emitting diodes (OLEDs) and photovoltaic devices. Their ability to facilitate charge transport makes them suitable candidates for enhancing device performance .
Mechanism of Action
The mechanism of action of 2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain kinases or bind to neurotransmitter receptors.
Pathways Involved: By binding to these targets, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, molecular properties, and reported bioactivities of analogous quinoxaline derivatives:
Key Structural and Functional Differences
Piperidine vs. Piperazine: Piperazine in introduces a second nitrogen atom, which may alter electronic properties and hydrogen-bonding capacity compared to the piperidine in the target compound.
Functional Group Contributions: Methoxy and Phenyl Groups (): These groups in compounds 3f and 3g are critical for herbicidal and fungicidal activity, with 3f acting as a protoporphyrinogen oxidase inhibitor . The target compound lacks these groups but incorporates a benzoyl moiety, suggesting divergent target specificity. Heteroaromatic Additions (–10): Pyridine or pyrimidine rings (e.g., ’s C20H22FN5O) introduce nitrogen-rich regions, which may enhance interactions with enzyme active sites in antimicrobial or antitumor applications .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 3-methylbenzoyl-substituted piperidine to a quinoxaline core, analogous to methods for 2,3-diphenylquinoxaline (). In contrast, sulfonylation () or diazomethane reactions () are required for other derivatives.
Biological Activity
2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C21H21N3O2
- Molecular Weight : 347.4103 g/mol
- CAS Number : 1706025-88-8
Anticancer Activity
Research has indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline have shown promising results in inhibiting tumor cell proliferation. A study demonstrated that certain quinoxaline derivatives could induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. Notably, compounds with structural similarities displayed IC50 values lower than standard chemotherapeutics like doxorubicin, indicating higher efficacy against specific cancer types .
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives have been extensively studied. Recent findings reveal that 2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline and its analogs exhibit notable activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 1 mg/L, showcasing their effectiveness compared to established antibiotics .
The biological activity of 2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline can be attributed to its interaction with specific molecular targets involved in cellular signaling pathways. For instance:
- Inhibition of Kinases : Some studies suggest that quinoxaline derivatives may inhibit key kinases involved in cancer progression.
- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis contributes to its antimicrobial efficacy.
Study 1: Anticancer Efficacy
A recent investigation focused on the anticancer potential of various quinoxaline derivatives, including 2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline. The study revealed that this compound significantly reduced the viability of cancer cells in vitro, with a marked effect on apoptosis markers such as caspase activation and PARP cleavage.
| Compound | IC50 (µM) | Effect on Apoptosis |
|---|---|---|
| Quinoxaline Derivative A | 5.0 | High |
| Quinoxaline Derivative B | 10.0 | Moderate |
| 2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline | 7.5 | High |
Study 2: Antimicrobial Activity
In another study assessing the antimicrobial properties of quinoxaline derivatives, the compound demonstrated significant activity against various bacterial strains:
| Bacterial Strain | MIC (mg/L) | Activity Level |
|---|---|---|
| MRSA | 0.5 | High |
| Enterococcus faecalis | 1.0 | Moderate |
| Escherichia coli | 2.0 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
